Cyclopent(hi)acephenanthrylene

Vue d'ensemble

Description

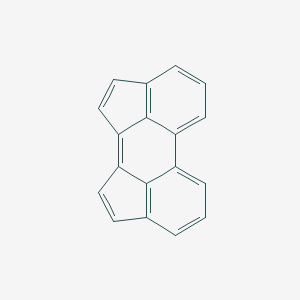

Cyclopent(hi)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₀This compound is of particular interest due to its formation during combustion processes and its potential role in environmental science and material research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopent(hi)acephenanthrylene can be synthesized through flash vacuum thermolysis (FVT) of triphenylene at high temperatures. Specifically, the conversion occurs at around 1000°C, representing a novel mechanistic route in combustion research . Another method involves the FVT of 1,5-bis(1-chloroethenyl)anthracene in the temperature range of 600°C to 1100°C, which results in the formation of this compound through consecutive cyclopenta-fusion steps .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. The methods mentioned above are primarily used in research settings rather than large-scale industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopent(hi)acephenanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s polycyclic aromatic structure, which provides multiple reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and oxygenated compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Research Applications

1. Model Compound for Combustion Studies

Cyclopent(hi)acephenanthrylene serves as a model compound for studying the formation and interconversion of PAHs during combustion processes. Its synthesis through flash vacuum thermolysis (FVT) of triphenylene at high temperatures (around 1000°C) allows researchers to investigate the mechanisms by which PAHs are formed in incomplete combustion scenarios. This is crucial for understanding the environmental impact of fossil fuel combustion and the formation of toxic substances .

2. Environmental Science

The relevance of CPA in environmental science is underscored by its formation during the incomplete combustion of fossil fuels. Studies have shown that CPA can contribute to air pollution and the accumulation of hazardous PAHs in the environment, which are linked to serious health risks, including cancer. Research focusing on wood soot extracts has identified CPA as one of the significant PAHs present, highlighting its importance in assessing the environmental impact of biomass burning .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its potential as an organic semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural characteristics of CPA allow for efficient charge transport, which is essential for improving the performance of electronic devices.

2. Photonic Applications

Research has indicated that CPA can be utilized in photonic applications due to its ability to absorb and emit light effectively. This property is particularly valuable in developing new materials for optical devices, where precise control over light interaction is required .

Data Tables

Case Study 1: Formation Mechanisms

A study conducted on the formation mechanisms of this compound from triphenylenedicarboxylic acid derivatives demonstrated that various intermediates could lead to different yields of CPA under specific conditions. This research provides insights into how structural variations affect the synthesis and stability of PAHs during combustion processes .

Case Study 2: Environmental Impact Assessment

Research analyzing wood soot from domestic coal and wood combustion identified this compound among other PAHs, contributing to understanding the health risks associated with these emissions. The study highlighted that high levels of CPA correlate with increased rates of esophageal cancer in regions heavily reliant on wood burning for fuel, emphasizing the need for regulatory measures to control PAH emissions from such sources .

Mécanisme D'action

The mechanism by which cyclopent(hi)acephenanthrylene exerts its effects is primarily related to its polycyclic aromatic structure. This structure allows it to participate in various chemical reactions, including those that lead to the formation of more complex polycyclic aromatic hydrocarbons and fullerenes. The compound’s reactivity is influenced by its ability to undergo ring-contraction and ring-expansion via 1,2-hydrogen and 1,2-carbon shifts .

Comparaison Avec Des Composés Similaires

Cyclopent(hi)acephenanthrylene can be compared with other cyclopenta-fused polycyclic aromatic hydrocarbons, such as:

- Cyclopenta[cd]pyrene

- Benz[ghi]fluoranthene

- Cyclopent[hi]aceanthrylene

Uniqueness: this compound is unique due to its specific structural arrangement and the conditions under which it is formed. Its formation through high-temperature FVT and its role in combustion research distinguish it from other similar compounds .

Activité Biologique

Cyclopent(hi)acephenanthrylene (CPAP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its mutagenic properties. This article explores the biological activity of CPAP, focusing on its mutagenicity, mechanisms of action, and relevant case studies.

CPAP is classified as a cyclopenta-fused PAH, which means it contains a cyclopentane ring fused to an acephenanthrylene structure. Its molecular formula is , and it is part of a larger group of compounds known for their environmental persistence and potential health risks.

Overview

Mutagenicity refers to the ability of a substance to cause mutations in DNA, which can lead to cancer and other genetic disorders. Several studies have investigated the mutagenic effects of CPAP using various assays.

Key Findings

- Bacterial Assays : In a study using Salmonella typhimurium, CPAP exhibited low mutagenic activity compared to other C18H10 isomers. Specifically, while compounds like cyclopenta[cd]pyrene (CPP) and cyclopent[hi]aceanthrylene (CPAA) showed significantly higher mutagenicity, CPAP was only slightly active in these assays .

- Human Cell Lines : When tested on human cell lines, CPAP demonstrated minimal mutagenic effects. In contrast, CPP and CPAA were found to be strongly mutagenic, indicating that CPAP may pose a lower risk in terms of genetic damage in human cells .

- Comparison with Other PAHs : The mutagenic activity of CPAP was found to be similar to that of acephenanthrylene but significantly lower than that of more potent PAHs like benzo[a]pyrene (BaP) .

The mechanisms through which CPAP exerts its biological effects are not fully understood but are believed to involve metabolic activation leading to the formation of reactive intermediates that can interact with DNA. The following pathways have been proposed:

- Metabolic Activation : Cytochrome P450 enzymes may convert CPAP into more reactive forms that can bind to DNA and cause mutations.

- DNA Adduct Formation : Like other PAHs, CPAP may form DNA adducts, which are covalent modifications of DNA that can lead to errors during replication.

Environmental Impact

CPAP is often detected in combustion and pyrolysis products, raising concerns about its environmental impact and human exposure. Studies have shown that PAHs like CPAP can accumulate in the environment and enter the food chain, potentially leading to increased exposure among humans.

Health Risk Assessments

Health risk assessments have been conducted to evaluate the potential carcinogenic risks associated with exposure to CPAP and other similar PAHs. These assessments typically involve:

- Epidemiological Studies : Investigating populations exposed to PAHs through occupational or environmental sources.

- Animal Studies : Assessing the carcinogenic potential of CPAP through long-term exposure in rodent models.

Data Summary

The following table summarizes key findings related to the biological activity of CPAP:

| Compound | Mutagenicity (Ames Test) | Human Cell Mutagenicity | Comments |

|---|---|---|---|

| This compound (CPAP) | Low | Minimal | Similar activity to acephenanthrylene |

| Cyclopenta[cd]pyrene (CPP) | High | Strong | More potent than CPAP |

| Cyclopent[hi]aceanthrylene (CPAA) | High | Strong | Significantly more active than CPAP |

| Benzo[a]pyrene (BaP) | Very High | Strong | Known potent carcinogen |

Propriétés

IUPAC Name |

pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSMXDUSWZTIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150905 | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114959-37-4 | |

| Record name | Cyclopent[hi]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopent(hi)acephenanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.